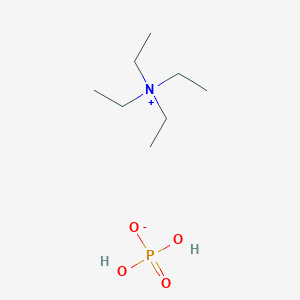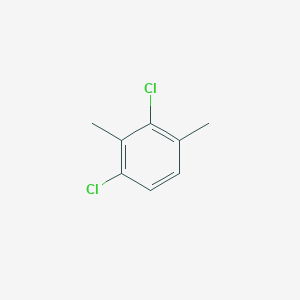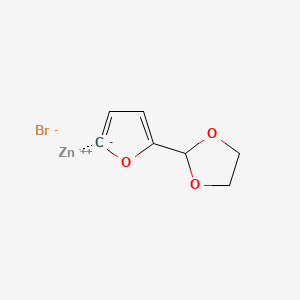
dihydrogen phosphate;tetraethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen phosphate;tetraethylazanium is a compound consisting of the dihydrogen phosphate anion and the tetraethylazanium cation The dihydrogen phosphate anion is derived from phosphoric acid, while the tetraethylazanium cation is a quaternary ammonium ion with four ethyl groups attached to a central nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dihydrogen phosphate;tetraethylazanium typically involves the reaction of tetraethylammonium hydroxide with phosphoric acid. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{OH}^- + \text{H}_3\text{PO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{H}_2\text{PO}_4^- + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen phosphate;tetraethylazanium can undergo various chemical reactions, including:
Oxidation: The dihydrogen phosphate anion can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Under certain conditions, the dihydrogen phosphate anion can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The tetraethylazanium cation can participate in substitution reactions, where one or more ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydrogen phosphate anion may yield phosphoric acid derivatives, while substitution reactions involving the tetraethylazanium cation may produce a variety of quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Dihydrogen phosphate;tetraethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dihydrogen phosphate;tetraethylazanium involves its interaction with molecular targets such as enzymes, ion channels, and receptors. The tetraethylazanium cation can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This results in various physiological effects, including vasodilation and modulation of ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium dihydrogen phosphate: Similar in structure but with butyl groups instead of ethyl groups.
Tetraethylammonium chloride: Contains the same tetraethylazanium cation but with a chloride anion.
Potassium dihydrogen phosphate: Contains the dihydrogen phosphate anion but with a potassium cation.
Uniqueness
Dihydrogen phosphate;tetraethylazanium is unique due to the combination of the dihydrogen phosphate anion and the tetraethylazanium cation. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
71494-19-4 |
|---|---|
Molekularformel |
C8H22NO4P |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
dihydrogen phosphate;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H3O4P/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DLPMOMUTOGVWOH-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)


![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)


